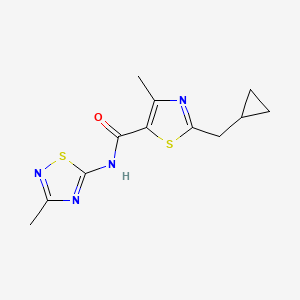![molecular formula C16H17N5O2S B7632014 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide, also known as PMSF, is a synthetic compound that belongs to the sulfonamide family. It is commonly used in scientific research as a protease inhibitor and has a wide range of applications in various fields.
Mechanism of Action
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide works by irreversibly inhibiting the active site of proteases. It binds to the active site of the protease and forms a covalent bond with the serine or cysteine residue, thereby blocking the protease activity.
Biochemical and physiological effects:
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce the production of thromboxane A2. 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has also been shown to inhibit the activity of phospholipase A2, which is involved in the production of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is its ability to irreversibly inhibit proteases, making it a valuable tool in protein purification and enzyme assays. However, 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has some limitations, including its potential toxicity and instability in aqueous solutions.
Future Directions
There are several future directions for research on 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide. One area of interest is the development of new protease inhibitors that are more stable and less toxic than 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide. Another area of interest is the investigation of the physiological effects of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide and its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide and its interactions with other proteins and enzymes.
Synthesis Methods
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is synthesized by reacting N-methylpyridine-3-sulfonamide with 2-imidazol-1-ylphenylmethylamine in the presence of a suitable solvent and a catalyst. The reaction yields 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide as a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is also used to inhibit cysteine proteases such as papain and cathepsin B. It is often used in protein purification to prevent proteolysis during the purification process.
properties
IUPAC Name |
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-17-24(22,23)14-6-7-16(20-11-14)19-10-13-4-2-3-5-15(13)21-9-8-18-12-21/h2-9,11-12,17H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJFIFUGCSIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)